2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide
Description
The compound 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide features a hybrid structure combining a cyclopenta[c]pyridazinone core linked via a propanamide bridge to a 2-phenylimidazo[1,2-a]pyridine moiety. The propanamide linker may enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15(28-20(29)14-17-10-7-11-18(17)26-28)23(30)25-22-21(16-8-3-2-4-9-16)24-19-12-5-6-13-27(19)22/h2-6,8-9,12-15H,7,10-11H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAIPRGNRCWIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3)N4C(=O)C=C5CCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are commonly used to facilitate these transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Observations :
- BK86039 () shares the cyclopenta[c]pyridazinone core and propanamide linker but replaces the imidazo[1,2-a]pyridine with a tetrahydronaphthalen group.
- Compound 2d () features a nitro group, which introduces electron-withdrawing effects that could enhance reactivity compared to the target compound’s phenyl group. Its ester groups may improve solubility in organic matrices .
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | BK86039 | Compound 2d |
|---|---|---|---|
| LogP (Predicted) | ~2.5 | ~3.1 | ~2.8 |
| Solubility (Aqueous) | Moderate | Low | Low |
| Hydrogen Bond Donors | 2 | 2 | 3 |
Biological Activity
The compound 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a cyclopenta[c]pyridazin moiety linked to a phenylimidazo[1,2-a]pyridine group via a propanamide chain. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of pyridazinones, including compounds similar to the one , exhibit significant anticancer properties. For instance, studies have shown that pyridazinone derivatives can induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation pathways . The specific compound may also interact with key signaling pathways involved in cancer progression.
Anti-inflammatory Effects
Pyridazinone derivatives have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's ability to modulate these pathways suggests potential use in treating inflammatory diseases .
Antimicrobial Properties
The compound's structural features might confer antimicrobial activity. Studies have indicated that similar pyridazine derivatives possess broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammatory responses.
- Receptor Modulation : It could act as a ligand for various receptors implicated in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells.
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of pyridazinone derivatives on human breast cancer cells (MCF-7). Results indicated that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis markers compared to controls .
- Anti-inflammatory Research : Another study evaluated the anti-inflammatory properties of pyridazine derivatives in a rat model of induced paw edema. The results showed a marked decrease in swelling and pain response following administration of the compound, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. How can contradictory solubility data from different labs be reconciled?
- Methodological Answer : Standardize protocols using USP guidelines for solubility measurements. Perform round-robin tests across labs to identify methodological variabilities (e.g., agitation speed, particle size) . Use consensus molecular solubility models (e.g., ABSOLV) to cross-validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
